molecular formula C12H12ClF3OS B14036490 1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14036490
M. Wt: 296.74 g/mol
InChI Key: OGSOYIXZMOCDIU-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-ethyl-4-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted amines or thiols.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include secondary alcohols.

Scientific Research Applications

1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique trifluoromethylthio group which can enhance the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
  • 1-Chloro-1-(4-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethylthio group is particularly noteworthy, as it can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H12ClF3OS

Molecular Weight

296.74 g/mol

IUPAC Name

1-chloro-1-[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3OS/c1-3-8-6-9(18-12(14,15)16)4-5-10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

OGSOYIXZMOCDIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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